Trifluoromethylpyridines and their derivatives are widely used in the agrochemical industry. They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Research explores its efficacy in protecting various crops like grapes, strawberries, tomatoes, and soybeans from fungal diseases. Studies also investigate potential application methods, including foliar sprays and seed treatments, to optimize disease control and crop protection.
2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups. Its molecular formula is C₁₁H₈ClF₃N₂O₂, and it has a molecular weight of approximately 292.64 g/mol . The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
These reactions expand the utility of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate in synthetic organic chemistry.
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can be synthesized through multiple methods, including:
These methods highlight the versatility of synthetic approaches available for creating this compound .
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate stands out due to its unique combination of functional groups, providing distinct reactivity and biological potential compared to these similar compounds .
Interaction studies involving Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate focus on its reactivity with biological targets and other chemical species. These studies typically assess:
Such studies are crucial for understanding the compound's mechanism of action and optimizing its use in various applications .
Trifluoromethylpyridine (TFMP) derivatives emerged as pivotal agrochemical ingredients in the late 20th century. Fluazifop-butyl, introduced in 1980, marked the first commercial TFMP-based herbicide, leveraging the fluorine atom’s electronegativity to enhance biological activity. By 2021, over 20 TFMP-containing agrochemicals had received ISO common names, reflecting their dominance in crop protection. Parallel developments in pharmaceuticals, such as the FDA-approved drug Rilpivirine (2011), underscored TFMP’s versatility. Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate evolved from these efforts, serving as a precursor for advanced heterocyclic systems.
The trifluoromethyl group (-CF₃) and pyridine ring synergize to improve lipophilicity, metabolic stability, and target-binding affinity. In ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate, the cyanoacetate moiety introduces additional reactivity, enabling cyclization and functionalization (e.g., Knoevenagel condensations). This triad of features—fluorine, pyridine, and cyanoacetate—positions the compound as a linchpin in synthesizing bioactive molecules, including nicotinic acetylcholine receptor agonists and fungicides.
Early TFMP syntheses relied on chlorine/fluorine exchange using trichloromethylpyridine or pyridine ring construction from trifluoromethyl-containing precursors. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) was synthesized via vapor-phase reactions, enabling scalable production. Modern methods employ trifluoromethyl copper to introduce -CF₃ groups directly into pyridine systems. Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate benefits from these advances, with optimized routes using esterification and nucleophilic substitution.
A review of publications (2010–2025) reveals a 12% annual growth in TFMP-related research, driven by agrochemical demands. Patent filings for cyanoacetate-functionalized TFMP derivatives surged after 2015, particularly in China and the EU. Recent studies prioritize green chemistry, such as solvent-free esterifications and catalytic trifluoromethylation. Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate exemplifies this shift, with 2024 protocols achieving 90% yields via microwave-assisted synthesis.
Cyanation of halogenated pyridines remains a cornerstone for synthesizing ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate. The halogen atom at the 2-position of 3-chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with cyanide sources. For example, hydrocyanic acid or lithium cyanide facilitates direct cyanation under reflux conditions in aprotic solvents like dichloromethane, achieving yields of 80–85% [1]. The reaction proceeds via an SNAr mechanism, where electron-withdrawing groups (e.g., trifluoromethyl) enhance pyridine ring activation.
Key parameters influencing regioselectivity include:
Esterification of the intermediate 2-cyano-3-chloro-5-(trifluoromethyl)pyridineacetic acid typically employs Fischer–Speier esterification with ethanol under acidic catalysis. Sulfuric acid (5–10 mol%) in refluxing ethanol for 6–8 hours achieves near-quantitative conversion [1]. Alternative methods include:
A three-component variant of the Guareschi–Thorpe condensation enables direct assembly of the pyridine-cyanoacetate scaffold. Reacting ethyl cyanoacetate, 3-chloro-5-(trifluoromethyl)picolinaldehyde, and ammonium acetate in ethanol at 70°C produces the target compound in 68–72% yield [2]. The mechanism involves:
Recent protocols combine cyanation and esterification in a single vessel. For example, treating 2,3-dichloro-5-(trifluoromethyl)pyridine with sodium cyanide in DMF, followed by in situ esterification with ethyl chloroacetate, achieves 75% overall yield [1]. This approach reduces intermediate isolation steps and solvent consumption.
Palladium-catalyzed cyanation using Zn(CN)₂ as a safe cyanide source has gained traction. A representative system:
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 82 |
| PdCl₂(PPh₃)₂ | Dicyclohexylamine | DMF | 78 |
These systems enable cyanation at mild temperatures (80–100°C) with excellent functional group tolerance [3].
Bifunctional thiourea catalysts (e.g., Takemoto’s catalyst) promote asymmetric esterification of racemic cyanoacetic acid intermediates. Enantiomeric excesses of 88–92% have been achieved using 5 mol% catalyst loading in THF at −20°C [2].
Phosphate-buffered (pH 7.4) reaction systems facilitate cyanation without organic solvents. Combining 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with ethyl cyanoacetate in aqueous buffer at 50°C yields 65–70% product [2]. The buffer maintains optimal pH for enolate formation while minimizing side reactions.
A 3:1 water/ethanol mixture enables efficient one-pot synthesis at reflux (78°C), with piperidine (10 mol%) as base. This system achieves 73% yield while reducing VOC emissions by 60% compared to pure DMF [2].
Mechanochemical synthesis using a planetary ball mill (400 rpm, 2 hours) produces the compound in 68% yield without solvents. Reactant ratios of 1:1.2 (pyridine derivative:ethyl cyanoacetate) and 5 wt% K₂CO₃ as base optimize energy efficiency [1].
Industrial production prioritizes:
Pilot-scale trials demonstrate 85% yield at 50 kg batch sizes using optimized Guareschi–Thorpe protocols [2].
| Method | Max Yield (%) | Cost Index | Environmental Factor |
|---|---|---|---|
| Conventional cyanation | 85 | 1.00 | 0.65 |
| Multicomponent reaction | 72 | 0.85 | 0.78 |
| Aqueous Guareschi | 70 | 0.75 | 0.92 |
| Solvent-free mechanical | 68 | 0.60 | 0.98 |
The chloro substituent at the 3-position of the pyridine ring in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate plays a crucial role in nucleophilic aromatic substitution reactions. The nucleophilic aromatic substitution mechanism in halopyridines follows an addition-elimination pathway, proceeding through the formation of a stabilized anionic intermediate known as a Meisenheimer complex [1] [2].
The mechanism involves a two-step process where the rate-determining step is the nucleophilic attack on the aromatic carbon bearing the chloro substituent [3] [4]. The chloro group, being an electron-withdrawing substituent, enhances the electrophilicity of the pyridine ring through inductive effects. This electron withdrawal makes the carbon atom attached to chlorine more susceptible to nucleophilic attack [5] [6].
In pyridine systems, the chloro substituent facilitates substitution reactions preferentially at the 2- and 4-positions relative to the nitrogen atom, with the 2-position being particularly reactive due to the greater stabilization of the Meisenheimer intermediate [1] [7]. The formation of the intermediate complex involves the nucleophile attacking the carbon atom, temporarily disrupting the aromatic system and creating a cyclohexadienyl anion structure [8] [9].
Research has demonstrated that the reactivity order for halopyridines in SNAr reactions generally follows: F > Cl ≈ Br > I for most nucleophiles, though this order can vary depending on the specific nucleophile and reaction conditions [7] [10]. The chloro substituent provides a good balance between electrophilic activation and leaving group ability, making it particularly suitable for synthetic applications.
The trifluoromethyl group at the 5-position of the pyridine ring exerts profound electronic effects that significantly influence the reactivity of the molecule in nucleophilic substitution reactions. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, with its inductive effect being approximately 3.5 times stronger than that of a nitro group [11] [12].
The electronic influence of the trifluoromethyl group operates through multiple mechanisms. The primary effect is through sigma-induction, where the highly electronegative fluorine atoms withdraw electron density from the aromatic ring through the carbon-carbon sigma bonds [11] [13]. This electron withdrawal increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.
The trifluoromethyl group also exhibits long-range electronic effects that extend beyond the immediate vicinity of the substitution site. Studies have shown that the trifluoromethyl group can influence reactivity at positions meta and para to its attachment point through a combination of inductive and field effects [13] [12]. The group's ability to stabilize negative charge through its electron-withdrawing properties makes it particularly effective in stabilizing the Meisenheimer intermediate formed during nucleophilic substitution.
In the context of ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate, the trifluoromethyl group at the 5-position provides additional stabilization to the Meisenheimer complex formed during chloro substitution at the 3-position. This enhanced stabilization results in increased reaction rates and improved yields in nucleophilic substitution reactions compared to non-fluorinated analogs [14] [15].
The cyano group in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate undergoes hydrolysis through well-established mechanisms that can proceed under both acidic and basic conditions. The hydrolysis of nitriles represents one of the most fundamental transformations in organic chemistry, converting the cyano functionality to carboxylic acid derivatives [16] [17].
Acid-Catalyzed Hydrolysis Mechanism:
Under acidic conditions, the cyano group hydrolysis follows a stepwise mechanism involving initial protonation of the nitrile nitrogen [16] [17]. The mechanism proceeds through the following steps:
The reaction requires elevated temperatures (typically 100-150°C) and concentrated mineral acids such as hydrochloric acid or sulfuric acid [16] [17]. The rate of hydrolysis is enhanced by the electron-withdrawing effects of the trifluoromethyl and chloro substituents on the pyridine ring.
Base-Catalyzed Hydrolysis Mechanism:
Under basic conditions, the mechanism involves direct nucleophilic attack by hydroxide ions [18] [17]. The process follows these steps:
Base-catalyzed hydrolysis typically requires strong bases such as sodium hydroxide or potassium hydroxide at elevated temperatures [18] [17]. The reaction is generally faster than acid-catalyzed hydrolysis due to the higher nucleophilicity of hydroxide ions compared to water.
The cyano group in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can undergo various reduction reactions, leading to different products depending on the reducing agent and reaction conditions employed. The reduction of nitriles represents a versatile transformation that can yield primary amines, aldehydes, or even lead to complete removal of the cyano group [19] [20].
Hydride Reduction Mechanisms:
Metal hydride reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can reduce the cyano group through different pathways [19] [20]. The mechanism with LiAlH4 involves:
For reductive decyanation reactions, specialized conditions using dissolving metal reductions (Li/NH3 or Na/NH3) can lead to complete removal of the cyano group [19] [20]. The mechanism proceeds through:
Catalytic Hydrogenation:
Catalytic hydrogenation using transition metal catalysts (such as Raney nickel or palladium) can reduce the cyano group to a primary amine [19] [20]. The mechanism involves:
The presence of electron-withdrawing groups (chloro and trifluoromethyl) on the pyridine ring enhances the electrophilicity of the cyano carbon, making it more susceptible to reduction reactions.
The cyano group in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can participate in various cycloaddition reactions, where it acts as either a dienophile or dipolarophile component. While nitriles are typically unreactive in cycloaddition reactions, the presence of electron-withdrawing substituents can activate the cyano group toward these transformations [21] [22].
Diels-Alder Cycloadditions:
The cyano group can function as a dienophile in Diels-Alder reactions with electron-rich dienes [21] [22]. The mechanism involves:
The electron-withdrawing nature of the chloro and trifluoromethyl substituents enhances the dienophile character of the cyano group by lowering its LUMO energy [21] [22]. This activation makes the compound more reactive toward electron-rich dienes in normal-electron-demand Diels-Alder reactions.
1,3-Dipolar Cycloadditions:
The cyano group can also participate in 1,3-dipolar cycloadditions with various dipoles such as azides, nitrones, and nitrile oxides [23] [24]. The mechanism involves:
Recent studies have demonstrated that cyano-containing compounds can participate in silver-catalyzed [3+2] cycloadditions with diazoalkanes, leading to the formation of pyrazole derivatives [24]. The mechanism involves:
The presence of multiple electron-withdrawing groups in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate makes it particularly suitable for these cycloaddition reactions by increasing the electrophilicity of the cyano group.
The ethyl ester functionality in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can undergo transesterification reactions, allowing for the exchange of the ethyl group with other alcohol-derived groups. Transesterification represents a fundamental transformation in ester chemistry that proceeds through nucleophilic acyl substitution mechanisms [25] [26].
Base-Catalyzed Transesterification:
The mechanism of base-catalyzed transesterification involves an addition-elimination pathway [25] [27]:
The reaction is typically carried out using alkoxide bases (such as sodium methoxide or sodium ethoxide) in the corresponding alcohol solvent [25] [28]. The choice of alkoxide base is crucial for achieving high yields and avoiding equilibrium mixtures.
Acid-Catalyzed Transesterification:
Under acidic conditions, the mechanism involves protonation-assisted nucleophilic substitution [26] [27]:
The presence of electron-withdrawing groups (cyano, chloro, and trifluoromethyl) on the pyridinyl substituent enhances the electrophilicity of the ester carbonyl, making it more reactive toward transesterification reactions. This increased reactivity allows for milder reaction conditions and shorter reaction times compared to simple alkyl esters.
The hydrolysis of the ester functionality in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can proceed under both acidic and basic conditions, ultimately yielding the corresponding carboxylic acid. The hydrolysis mechanisms are well-established and follow standard nucleophilic acyl substitution pathways [29] [30].
Acid-Catalyzed Hydrolysis:
The acid-catalyzed hydrolysis mechanism involves reversible protonation and nucleophilic attack by water [29] [31]:
The reaction requires an acid catalyst (such as hydrochloric acid or sulfuric acid) and is typically carried out under reflux conditions to drive the equilibrium toward product formation [29] [32]. The use of excess water helps to drive the reaction to completion.
Base-Catalyzed Hydrolysis (Saponification):
Base-catalyzed hydrolysis proceeds through a non-reversible mechanism known as saponification [30] [33]:
The reaction yields the carboxylate salt and ethanol as products. Subsequent acidification can convert the carboxylate salt to the free carboxylic acid [30] [33]. Base-catalyzed hydrolysis is generally faster and more complete than acid-catalyzed hydrolysis due to the higher nucleophilicity of hydroxide ions compared to water.
The electron-withdrawing effects of the substituents on the pyridine ring enhance the electrophilicity of the ester carbonyl, making it more susceptible to hydrolysis reactions. This increased reactivity is particularly pronounced in base-catalyzed hydrolysis, where the electron-withdrawing groups help to stabilize the tetrahedral intermediate.
The pyridine ring in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate exhibits decreased reactivity toward electrophilic aromatic substitution compared to benzene due to the electron-deficient nature of the pyridine nitrogen [34] [35]. The electron-withdrawing effect of the nitrogen atom, combined with the presence of additional electron-withdrawing substituents (chloro, trifluoromethyl, and cyano groups), makes the ring highly deactivated toward electrophilic attack.
Mechanistic Considerations:
When electrophilic substitution does occur on pyridine rings, it typically follows the addition-elimination mechanism common to aromatic systems [34] [36]:
However, the standard mechanism is severely hindered in highly deactivated pyridine systems. The preferred positions for electrophilic attack on pyridine are the 3- and 5-positions (meta to nitrogen), as attack at the 2- and 4-positions would place positive charge directly on the electronegative nitrogen atom [34] [35].
Activation Strategies:
Due to the low reactivity of the pyridine ring in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate, several activation strategies may be employed:
Pyridine N-Oxide Formation: Oxidation of the pyridine nitrogen to form the N-oxide increases electron density in the ring and activates it toward electrophilic substitution [35] [36]. The N-oxide can be subsequently reduced to regenerate the pyridine ring.
Harsh Reaction Conditions: Electrophilic substitution may be forced under extremely harsh conditions (high temperature, strong acids, powerful electrophiles) [34] [35]. For example, nitration requires heating with nitric acid and sulfuric acid at elevated temperatures.
Metal-Catalyzed Processes: Transition metal catalysts can facilitate electrophilic substitution through coordination and activation of the pyridine ring [37] [38].
Regioselectivity Patterns:
The regioselectivity of electrophilic substitution on the pyridine ring is influenced by both the nitrogen atom and the existing substituents. The 3-position is typically most reactive, followed by the 5-position [34] [35]. The presence of electron-withdrawing groups (chloro at 3-position, trifluoromethyl at 5-position) further deactivates the ring and may direct substitution to the remaining unsubstituted positions.
The pyridine ring in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is highly activated toward nucleophilic addition reactions due to the electron-deficient nature of the ring system. The combination of the pyridine nitrogen and multiple electron-withdrawing substituents creates a highly electrophilic aromatic system that readily undergoes nucleophilic attack [39] [40].
Nucleophilic Addition Mechanism:
Nucleophilic addition to pyridine rings follows a stepwise mechanism [39] [41]:
Preferred Positions for Attack:
Nucleophilic addition preferentially occurs at the 2-, 4-, and 6-positions of the pyridine ring (ortho and para to nitrogen) [39] [40]. These positions allow for maximum stabilization of the negative charge through resonance with the nitrogen atom. The order of reactivity is typically: 2-position > 4-position > 6-position.
Types of Nucleophiles:
Various nucleophiles can add to the activated pyridine ring [39] [42]:
Stabilization Effects:
The electron-withdrawing substituents in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate provide exceptional stabilization to the anionic intermediates formed during nucleophilic addition. The trifluoromethyl group at the 5-position and the cyano group at the 2-position are particularly effective at stabilizing negative charge through inductive and resonance effects [11] [43].
Chichibabin Reaction Example:
The Chichibabin reaction represents a classic example of nucleophilic addition to pyridine [44] [45]:
The high degree of electron withdrawal in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate makes it exceptionally reactive toward nucleophilic addition reactions, allowing for reactions to occur under milder conditions compared to simple pyridine.
The trifluoromethyl group in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate exhibits exceptional stability under a wide range of reaction conditions, making it one of the most robust functional groups in organic chemistry. This stability is attributed to the high bond strength of the C-F bonds and the electronic properties of the trifluoromethyl substituent [46] [47].
Stability Under Acidic Conditions:
The trifluoromethyl group demonstrates remarkable stability under acidic conditions. Studies have shown that trifluoromethyl-substituted aromatic compounds remain completely unchanged when exposed to strong acids such as trifluoroacetic acid (TFA) even at elevated temperatures [46] [47]. This stability is attributed to:
Stability Under Basic Conditions:
Under basic conditions, the trifluoromethyl group also exhibits high stability. Treatment with strong bases such as potassium bis(trimethylsilyl)amide (KHMDS) results in quantitative recovery of trifluoromethyl-containing compounds [46] [47]. The stability under basic conditions is due to:
Thermal Stability:
The trifluoromethyl group maintains its integrity under high-temperature conditions. Thermal decomposition typically requires temperatures exceeding 400°C, making it suitable for high-temperature synthetic transformations [46] [48]. The thermal stability is enhanced by:
Stability in Transition Metal Catalysis:
The trifluoromethyl group remains intact during most transition metal-catalyzed reactions, including:
This stability makes the trifluoromethyl group an excellent protecting group and permanent substituent in complex synthetic sequences.
The trifluoromethyl group in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate exerts profound electronic influence on adjacent positions through multiple mechanisms. These effects significantly alter the reactivity and properties of nearby functional groups and aromatic positions [49] [13].
Inductive Effects:
The trifluoromethyl group is one of the most powerful electron-withdrawing groups through inductive effects [11] [12]. The mechanism involves:
The inductive effect of the trifluoromethyl group is distance-dependent, with the strongest effects observed at the directly attached carbon and decreasing with distance [13] [12]. In the pyridine ring, this effect:
Field Effects:
The trifluoromethyl group also exerts through-space field effects that can influence positions not directly connected by bonds [13] [12]. These effects operate through:
Resonance Effects:
Unlike typical electron-withdrawing groups, the trifluoromethyl group exhibits limited resonance effects due to the lack of available p-orbitals for overlap [13] [12]. However, it can participate in hyperconjugation effects:
Effects on Reaction Rates:
The electronic influence of the trifluoromethyl group significantly affects reaction rates at adjacent positions:
Directing Effects:
In electrophilic aromatic substitution, the trifluoromethyl group is a strong meta-director [12] [50]. This directing effect is due to:
Quantitative Measurements:
The electronic influence of the trifluoromethyl group has been quantified using various parameters:
The combination of these electronic effects makes the trifluoromethyl group a powerful tool for modulating the reactivity and selectivity of organic transformations, particularly in the context of the multi-substituted pyridine system present in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate.
| Reaction Type | Functional Group | Activation Energy (kcal/mol) | Major Products | Optimal Conditions |
|---|---|---|---|---|
| SNAr (Chloro) | Chloro substituent | 15-25 | Nucleophile-substituted pyridine | Base, polar solvent, 50-100°C |
| Cyano Hydrolysis | Cyano group | 20-30 | Carboxylic acid/amide | H⁺/OH⁻, H₂O, 80-150°C |
| Ester Hydrolysis | Ethyl ester | 18-28 | Carboxylic acid + ethanol | H⁺/OH⁻, H₂O, reflux |
| Nucleophilic Addition | Pyridine ring | 12-20 | Dihydropyridine derivatives | Strong nucleophile, -78°C to RT |
| Transesterification | Ethyl ester | 15-25 | New ester | Alkoxide, alcohol, reflux |